molecular formula C8H9ClN2O2S B2540571 2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride CAS No. 2580202-75-9

2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride

Cat. No. B2540571
CAS RN: 2580202-75-9
M. Wt: 232.68
InChI Key: WAVCDZOKFRFLFH-UHFFFAOYSA-N
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Description

“2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2580202-75-9 . It has a molecular weight of 232.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O2S.ClH/c1-4-3-10-5 (2)6 (7 (11)12)9-8 (10)13-4;/h3H,1-2H3, (H,11,12);1H . This indicates that the compound has a complex structure with multiple rings, including an imidazole ring and a thiazole ring.

Scientific Research Applications

Enaminones in Heterocyclic Preparations

The compound 2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride is a derivative of imidazo[2,1-b]thiazole, which has been studied extensively in the synthesis of various heterocyclic compounds. For instance, Gomha and Abdel‐Aziz (2012) detailed the preparation of enaminones as building blocks in heterocyclic preparations, including the synthesis of pyrazoles, pyridazines, and other derivatives linked to the imidazo[2,1-b]thiazole system. Their research highlighted the diverse biological activities of enaminones, including antitumor, antibacterial, and anticonvulsant properties, and also noted the significant biological, pharmacological, and therapeutic activities of imidazoles in various domains such as antiasthmatic, anti-inflammatory, and anticancer treatments (Gomha & Abdel‐Aziz, 2012).

Anticancer Evaluation

Terzioğlu and Gürsoy (2003) synthesized new hydrazone derivatives of a similar compound, 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide, and evaluated their anticancer properties. The study found that some compounds showed significant cytotoxicity against ovarian cancer cell lines, demonstrating the potential of these derivatives in cancer research (Terzioğlu & Gürsoy, 2003).

Antituberculosis Activity

Jadhav et al. (2016) conducted a study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives, showcasing their synthesis and evaluation for antituberculosis activity. The results indicated moderate to good antituberculosis activity among the synthesized compounds, highlighting the potential application of imidazo derivatives in the treatment of tuberculosis (Jadhav et al., 2016).

Future Directions

Imidazothiazoles, the class of compounds to which “2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride” belongs, have been the subject of much research due to their diverse biological activities . Future research may continue to explore the potential uses of these compounds in various fields, including medicinal chemistry, drug design, and advanced materials .

properties

IUPAC Name

2,5-dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S.ClH/c1-4-3-10-5(2)6(7(11)12)9-8(10)13-4;/h3H,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVCDZOKFRFLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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